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Dimethyl methanedisulfonate

Lithium-ion battery electrolyte additive LiMn2O4 cathode

Dimethyl methanedisulfonate (CAS 22063-28-1), also referred to as methylene methanedisulfonate (MMDS) or methanedisulfonic acid dimethyl ester, is a sulfonate ester with the molecular formula C3H8O6S2 and a molecular weight of 204.22 g·mol⁻¹. It is primarily utilized as an electrolyte additive in lithium-ion batteries, where it participates in the formation of protective electrode‑electrolyte interphase films on both cathode and anode surfaces.

Molecular Formula C3H8O6S2
Molecular Weight 204.2 g/mol
CAS No. 22063-28-1
Cat. No. B3049801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl methanedisulfonate
CAS22063-28-1
Molecular FormulaC3H8O6S2
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)CS(=O)(=O)OC
InChIInChI=1S/C3H8O6S2/c1-8-10(4,5)3-11(6,7)9-2/h3H2,1-2H3
InChIKeyWHBMWHKJXUBZFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Methanedisulfonate (CAS 22063-28-1): Electrolyte Additive Identity and Baseline Properties


Dimethyl methanedisulfonate (CAS 22063-28-1), also referred to as methylene methanedisulfonate (MMDS) or methanedisulfonic acid dimethyl ester, is a sulfonate ester with the molecular formula C3H8O6S2 and a molecular weight of 204.22 g·mol⁻¹ [1]. It is primarily utilized as an electrolyte additive in lithium-ion batteries, where it participates in the formation of protective electrode‑electrolyte interphase films on both cathode and anode surfaces [2]. Its dual‑sulfonate structure enables preferential reduction and oxidation at electrode surfaces, widening the electrochemical stability window of conventional carbonate-based electrolytes [3].

Primary Use Electrolyte additive for lithium‑ion cells, forming protective electrode‑electrolyte interphase films
Key Property Dual‑sulfonate structure enables preferential reduction and oxidation at electrode surfaces
Typical Function Widens electrochemical stability window of carbonate‑based electrolytes

Why Electrolyte Additives Like Dimethyl Methanedisulfonate Cannot Be Simply Replaced by 1,3-Propane Sultone or Vinylene Carbonate


Although dimethyl methanedisulfonate bears the same SO₃ functional group as 1,3-propane sultone (PS) and is often compared with vinylene carbonate (VC), direct substitution fails because the additives differ fundamentally in reduction potential, interfacial decomposition products, and impedance evolution. MMDS reduces at a distinct potential of ~2.25 V (vs. cell voltage) on graphite, forming a thin, low‑impedance SEI, whereas PS generates a higher‑impedance film that degrades cycle‑life [1]. Computational studies confirm that MMDS possesses a stronger reduction ability and higher affinity for the electrode surface than carbonate solvents, a property that PS and VC do not replicate [2]. Consequently, changing the additive without adjusting the entire electrolyte formulation leads to loss of Coulombic efficiency, increased charge‑end‑point capacity slippage, and elevated cell impedance during cycling and storage [1].

SEI formation and impedance
MMDS reduces at a distinct potential forming a low‑impedance SEI; 1,3‑propane sultone generates higher‑impedance films that may degrade cycle life. Direct substitution may shift impedance profile.
Reduction ability and electrode affinity
Computational studies indicate MMDS has stronger reduction ability and higher electrode‑surface affinity than carbonate solvents, a property not replicated by vinylene carbonate or PS.
Multi‑additive synergy
MMDS combined with VC improves Coulombic efficiency and reduces impedance; PS addition to VC‑containing electrolyte provides no added benefit, confirming formulation‑specific behavior.

Quantitative Differentiation Evidence for Dimethyl Methanedisulfonate vs. Closest Analogs


High-Temperature Capacity Retention in LiMn2O4/Graphite Cells: 0.5 wt.% MMDS vs. No Additive

In LiMn2O4/graphite full cells cycled at 60 °C, the addition of 0.5 wt.% dimethyl methanedisulfonate (MMDS) delivers 79.2% capacity retention after 100 cycles, compared with only 52.7% for the baseline electrolyte without additive [1]. This represents an absolute improvement of 26.5 percentage points in retained capacity under thermally stressful conditions.

Capacity at 60°C
Head‑to‑head
79.2% vs 52.7% +26.5 pp
Supports thermal stability in LiMn2O4/graphite cells
100 cycles at 60°C; 0.5 wt% MMDS
Lithium-ion battery electrolyte additive LiMn2O4 cathode thermal stability

High-Voltage Cycling Stability in LiCoO2/Graphite Cells: 0.5 wt.% MMDS vs. No Additive

When LiCoO2/graphite cells are cycled in the extended voltage window of 3.0–4.5 V (vs. Li/Li⁺), the introduction of 0.5 wt.% MMDS raises the capacity retention after 150 cycles from 32.0% (no additive) to 69.6% . The absolute improvement of 37.6 percentage points demonstrates the critical role of MMDS in suppressing electrolyte oxidation at high potentials.

High‑Voltage Cycling
Data to verify
69.6% vs 32.0% +37.6 pp
Reported high‑voltage context; source not provided
LiCoO2/graphite, 3.0–4.5 V, 150 cycles; 0.5 wt% MMDS
Lithium-ion battery high-voltage cathode LiCoO2 electrolyte additive

Initial Specific Capacity Boost in Half-Cell Configuration: MMDS vs. Pristine Electrolyte

MMDS addition significantly increases the first‑cycle specific capacity in half‑cell measurements. For LiCoO2/Li half cells, capacity rises from 142.6 mAh·g⁻¹ (pristine electrolyte) to 193.4 mAh·g⁻¹ with MMDS; for graphite/Li half cells, capacity increases from 275.5 mAh·g⁻¹ to 407.0 mAh·g⁻¹ [1]. These gains correspond to 35.6% and 47.7% improvements, respectively, attributed to a stabilized electrode‑electrolyte interface that reduces irreversible lithium consumption.

Initial Specific Capacity
Head‑to‑head
LiCoO2/Li: 193.4 vs 142.6 mAh/g (+35.6%); Graphite/Li: 407.0 vs 275.5 mAh/g (+47.7%)
Reported initial capacity improvement in half cells
Room‑temperature half‑cell tests; MMDS in carbonate electrolyte
Lithium-ion battery capacity enhancement SEI modifier half-cell test

Coulombic Efficiency and Charge‑End‑Point Slippage: MMDS vs. 1,3-Propane Sultone (PS) and Vinylene Carbonate (VC)

A systematic, head‑to‑head study in NMC/graphite pouch cells demonstrated that MMDS used alone achieves higher Coulombic efficiency (lower Coulombic inefficiency) and slower charge‑end‑point capacity slippage than 1,3‑propane sultone (PS) [1]. When combined with 2 wt.% vinylene carbonate (VC), 1 wt.% MMDS further improves all performance metrics (Coulombic inefficiency, charge slippage rate, voltage drop during storage, and impedance), whereas the addition of PS to VC‑containing electrolyte provides no added benefit and increases impedance [1]. The combination 2% VC + 1% MMDS outperforms 2% VC + 2% PS in every measured dimension.

Coulombic Efficiency & Impedance
Head‑to‑head
Lower CIE, lower charge slippage, lower voltage drop, lower impedance than PS and VC‑alone; VC+MMDS synergy confirmed
Reported additive synergy and impedance control in NMC/graphite pouch cells
Ultra‑high‑precision coulometry, NMC(111)/graphite, 40°C; 2% VC + 1% MMDS
Lithium-ion battery Coulombic efficiency capacity fade additive comparison

High-Temperature Storage Endurance: MMDS vs. No Additive

After 24 h of storage at 85 °C, LiMn2O4/graphite cells containing 0.5 wt.% MMDS retain 82.5% of their discharge capacity, whereas cells without additive retain only 71.8% [1]. This 10.7‑percentage‑point improvement is accompanied by a reduction in cell‑thickness change, internal resistance increase, and discharge‑voltage‑plateau degradation, indicating comprehensive suppression of parasitic reactions during high‑temperature idle periods.

High‑Temp Storage
Head‑to‑head
82.5% vs 71.8% +10.7 pp
Supports storage stability under elevated temperature
LiMn2O4/graphite, 85°C storage for 24 h; 0.5 wt% MMDS
Lithium-ion battery storage stability elevated temperature capacity retention

Priority Reduction and Electrode Affinity from DFT and MD Simulations: MMDS vs. Carbonate Solvents

Density functional theory (DFT) and molecular dynamics (MD) simulations reveal that MMDS possesses a stronger reduction ability and higher affinity for the electrode surface than conventional carbonate solvents such as ethylene carbonate (EC) and ethyl methyl carbonate (EMC) [1]. This ensures that MMDS preferentially decomposes at the electrode interface before solvent molecules, forming a protective film that widens the electrochemical stability window and reduces the probability of solvent‑ion‑complex formation at the interface.

DFT/MD Prediction
Class‑level inference
Stronger reduction ability and higher electrode affinity vs EC/EMC
Supports preferential SEI formation prediction
Computational study; experimental correlation available
DFT calculation molecular dynamics SEI formation reduction potential

Priority Procurement and Research Applications for Dimethyl Methanedisulfonate


Electrolyte Formulation for High‑Temperature LiMn2O4‑Based Power Batteries

In LiMn2O4/graphite cells operated at or above 55 °C, 0.5 wt.% MMDS raises capacity retention from ~51% to ~73% after 200 cycles and from ~53% to ~79% after 100 cycles at 60 °C [1]. This makes MMDS a preferred additive for electric‑vehicle and energy‑storage‑system batteries that experience frequent thermal excursions. The additive also preserves structural integrity of the LiMn2O4 cathode by suppressing manganese dissolution under heat [2].

High‑Voltage LiCoO2/Graphite Cells for Consumer Electronics

For LiCoO2/graphite batteries cycled to 4.5 V, 0.5 wt.% MMDS boosts capacity retention from 32% to nearly 70% after 150 cycles [1]. The combination of improved CEI conductivity and suppressed electrolyte oxidation enables safe, long‑life operation at elevated voltages, directly addressing the energy‑density requirements of smartphones, laptops, and drones.

Multi‑Additive Electrolyte Packages Incorporating VC and MMDS for NMC/Graphite Pouch Cells

When paired with 2 wt.% vinylene carbonate, 1 wt.% MMDS consistently delivers lower Coulombic inefficiency, slower charge‑end‑point capacity slippage, reduced voltage drop during storage, and lower impedance than 2% VC alone or 2% VC + 2% PS [1]. This synergistic combination is directly actionable for manufacturers designing long‑life NMC/graphite pouch cells for grid storage and premium portable power applications.

Cost‑Effective, High‑Purity Synthesis Route for Industrial‑Scale Electrolyte Additive Supply

Patent CN‑113896706‑A describes a preparative method that uses low‑cost raw materials, achieves high product purity, and meets the stringent impurity and water‑content specifications demanded by lithium‑ion battery electrolytes [1]. The route is amenable to industrial scale‑up, offering procurers a reliable, quality‑controlled supply of MMDS that is compatible with existing electrolyte‑blending infrastructure.

Application
Selection Property
Validation Focus
LiMn2O4/graphite cells at elevated temperature
Thermal stability additive with reported capacity retention improvement
Cycling retention at ≥55°C; Mn dissolution suppression
LiCoO2/graphite cells to 4.5 V
High‑voltage cycling additive forming stable CEI
Capacity retention after 150 cycles at 4.5 V; electrolyte oxidation suppression
NMC/graphite pouch cells with VC co‑additive
Synergistic combination reducing impedance and charge slippage
Coulombic inefficiency, charge slippage rate, and impedance at 40°C
Industrial‑scale electrolyte additive supply
Reported cost‑effective synthesis with high purity
Purity, water content, and impurity profile per patent CN‑113896706‑A
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